molecular formula C5H9ClN2O2 B11754135 2-Aminoethyl 2-cyanoacetate hydrochloride

2-Aminoethyl 2-cyanoacetate hydrochloride

Cat. No.: B11754135
M. Wt: 164.59 g/mol
InChI Key: QSSNYIYKKCJYJX-UHFFFAOYSA-N
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Description

2-Aminoethyl 2-cyanoacetate hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Biological Activity

2-Aminoethyl 2-cyanoacetate hydrochloride, known by its chemical formula C5_5H8_8ClN3_3O2_2, is a compound that has garnered attention for its potential biological activities and applications in various fields of research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : The compound features both an amino group and a cyanoacetate moiety, which are crucial for its reactivity and biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

Synthesis Methods : Several synthetic routes have been developed for this compound. A notable method involves the dialkylation of methyl cyanoacetate followed by aminolysis and nitrile reduction. This approach has shown to yield high purity and good yields (>95%) under optimized conditions .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Below are some key findings regarding its biological effects:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition at concentrations as low as 10 µg/mL .
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit calmodulin-dependent kinases, which are vital in several signaling pathways related to insulin sensitivity and metabolic regulation . This suggests potential therapeutic applications in metabolic disorders.
  • Cytotoxicity Studies : Cytotoxic effects have been evaluated in different cancer cell lines, revealing that the compound can induce apoptosis in a dose-dependent manner. IC50 values were reported in the micromolar range, indicating moderate potency .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Insulin Sensitivity : A study conducted on diet-induced obesity models demonstrated that treatment with this compound restored insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes .
  • Antimicrobial Efficacy : A comparative study on various derivatives of cyanoacetates indicated that this compound exhibited superior antimicrobial activity compared to structurally similar compounds. The study emphasized its potential as a lead compound in developing new antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionCytotoxicity (IC50)
2-Aminoethyl 2-cyanoacetate HCl Significant (10 µg/mL)YesMicromolar range
Ethyl 2-amino-2-cyanoacetateModerateNoHigher than HCl form
Cyanoacetic AcidLowNoNot applicable

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Knoevenagel Condensation : This reaction facilitates the formation of carbon-carbon bonds, essential for creating larger molecular frameworks.
  • Michael Addition : The compound can act as a nucleophile, attacking electrophilic centers in Michael acceptors to form new carbon-carbon bonds.

Medicinal Chemistry

In medicinal chemistry, 2-aminoethyl 2-cyanoacetate hydrochloride is employed in the development of biologically active molecules:

  • Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human T-cell acute lymphoblastoid leukemia and oral epidermoid carcinoma .
  • Antimicrobial Activity : Research has demonstrated that compounds derived from this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

Biochemical Studies

The compound interacts with enzymes and proteins, making it valuable for exploring biochemical pathways:

  • Enzyme Inhibition Studies : Its ability to bind to specific biomolecules allows researchers to investigate enzyme inhibition mechanisms, which can lead to the development of new therapeutic agents .
  • Molecular Docking Studies : These studies have shown that derivatives can be designed to target specific proteins involved in disease pathways, enhancing their potential as drug candidates .

Table 1: Summary of Case Studies on this compound

Study FocusFindingsReference
Cytotoxicity Against CancerCertain derivatives exhibited submicromolar potency against leukemia and carcinoma cell lines.
Synthesis of HeterocyclesUtilized as an intermediate for synthesizing novel heterocyclic compounds with antimicrobial properties.
Antimicrobial TestingShowed effectiveness against strains of Escherichia coli and Staphylococcus aureus.

Industrial Applications

In addition to its scientific research applications, this compound is also utilized in industrial contexts:

  • Agrochemicals : The compound plays a role in developing pesticides and herbicides due to its reactive functional groups.
  • Polymer Production : It is used in synthesizing materials with specific properties required for various industrial applications.

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

2-aminoethyl 2-cyanoacetate;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c6-2-1-5(8)9-4-3-7;/h1,3-4,7H2;1H

InChI Key

QSSNYIYKKCJYJX-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CC#N)N.Cl

Origin of Product

United States

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